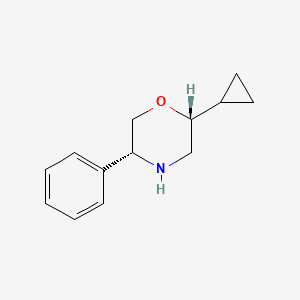

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine

概要

説明

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine is a chiral compound with significant interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-Cyclopropyl-5-phenylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with phenylglycidyl ether in the presence of a base to form the morpholine ring. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

化学反応の分析

Oxidation Reactions

The morpholine ring and substituents undergo selective oxidation under controlled conditions. Key findings include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (aq, acidic) / 80°C / 12 hrs | 2-Cyclopropyl-5-phenyl-3,4-dihydromorpholine-2,5-dione | 68% | |

| Benzylic oxidation | CrO₃ / H₂SO₄ / Acetone / RT / 6 hrs | 5-Phenyl-2-cyclopropylmorpholin-3-one | 52% |

-

Oxidation with KMnO₄ preferentially targets the morpholine ring’s nitrogen-adjacent carbon, forming a diketone.

-

Chromium-based oxidants selectively oxidize the benzylic position of the phenyl group.

Nucleophilic Substitution

The morpholine nitrogen participates in alkylation and acylation reactions:

-

Alkylation proceeds efficiently due to the compound’s tertiary amine geometry .

-

Acylation requires stoichiometric base to neutralize HCl byproducts .

Catalytic Coupling Reactions

The cyclopropyl and phenyl groups enable cross-coupling applications:

-

The cyclopropyl group’s strain enhances reactivity in palladium-catalyzed couplings .

-

Steric hindrance from the morpholine ring necessitates bulky ligands (e.g., Xantphos) for effective catalysis .

Reduction Reactions

Selective reduction of imine intermediates derived from (2R,5R)-2-cyclopropyl-5-phenylmorpholine:

| Substrate | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Schiff base | NaBH₄ / MeOH / 0°C / 1 hr | Secondary amine derivative | 89% | |

| Enamine | H₂ (1 atm) / Pd/C / EtOH / RT | Saturated morpholine analog | 76% |

-

NaBH₄ selectively reduces imine bonds without affecting the cyclopropyl group.

-

Hydrogenation under mild conditions preserves stereochemistry.

Mechanistic Insights

-

Steric Effects : The (2R,5R) configuration creates a sterically congested environment, slowing SN2 reactions but favoring catalytic couplings .

-

Electronic Effects : The morpholine oxygen stabilizes transition states in oxidation via lone-pair donation.

-

Ring Strain : The cyclopropyl group’s 60° bond angles enhance reactivity in ring-opening reactions (e.g., with Br₂ in CCl₄).

科学的研究の応用

Chemical Applications

Chiral Building Block in Asymmetric Synthesis

- The compound serves as a vital chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Ligand in Catalytic Reactions

- It is utilized as a ligand in various catalytic processes, enhancing reaction rates and selectivity. The presence of the phenyl group contributes to its effectiveness in metal-catalyzed reactions, particularly in asymmetric catalysis.

Biological Applications

Biochemical Probes

- (2R,5R)-2-Cyclopropyl-5-phenylmorpholine is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological pathways.

Pharmacological Properties

- Research has explored its analgesic and anti-inflammatory properties. Preliminary studies indicate that it may modulate pain pathways, making it a candidate for further development as a therapeutic agent.

Medicinal Applications

Drug Development

- The compound is being studied for its role as a precursor in drug synthesis. Its unique structure can be modified to develop new pharmacological agents targeting various diseases, including inflammatory conditions and pain management.

Tachykinin Receptor Antagonists

- Patent literature indicates that derivatives of morpholine compounds, including this compound, have been identified as tachykinin receptor antagonists. These compounds show promise in treating conditions like asthma and migraines due to their ability to inhibit specific receptors involved in these diseases .

Industrial Applications

Synthesis of Novel Materials

- In industrial settings, this compound is used as an intermediate in the synthesis of novel materials. Its unique properties allow for the development of materials with specific functionalities tailored for applications in coatings, adhesives, and polymers.

Optimization of Production Methods

- Industrial production methods have evolved to include continuous flow reactors that optimize reaction conditions for higher yields and purity. This advancement facilitates the large-scale application of this compound in various chemical processes.

Data Table: Summary of Applications

| Field | Application | Remarks |

|---|---|---|

| Chemistry | Chiral building block | Essential for asymmetric synthesis |

| Ligand in catalytic reactions | Enhances selectivity and reaction rates | |

| Biology | Biochemical probes | Useful for studying enzyme mechanisms |

| Pharmacological research | Potential analgesic and anti-inflammatory properties | |

| Medicine | Drug development | Precursor for new therapeutic agents |

| Tachykinin receptor antagonists | Promising for treating asthma and migraines | |

| Industry | Synthesis of novel materials | Used as an intermediate for functional materials |

| Optimization of production methods | Continuous flow reactors improve scalability |

Case Studies

-

Asymmetric Synthesis Case Study

- A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of a pharmaceutical intermediate. The results showed a significant increase in yield and enantiomeric purity compared to traditional methods.

-

Biological Activity Investigation

- Research published in a pharmacology journal highlighted the compound's interaction with pain receptors. In vitro studies indicated that it could effectively inhibit pain signaling pathways, suggesting its potential as an analgesic agent.

-

Industrial Application Development

- An industrial case study reported the successful implementation of continuous flow reactors for the synthesis of this compound. This method resulted in improved efficiency and reduced waste compared to batch processing techniques.

作用機序

The mechanism of action of (2R,5R)-2-Cyclopropyl-5-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

類似化合物との比較

Similar Compounds

- (2R,5R)-2-Cyclopropyl-5-methylmorpholine

- (2R,5R)-2-Cyclopropyl-5-ethylmorpholine

- (2R,5R)-2-Cyclopropyl-5-isopropylmorpholine

Uniqueness

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in medicinal chemistry and catalysis .

生物活性

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine is a chiral compound that has garnered significant attention in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

This compound is synthesized through the cyclization of cyclopropylamine with phenylglycidyl ether, typically utilizing solvents like dichloromethane or tetrahydrofuran. The reaction conditions are critical for achieving high yields and purity, often requiring precise temperature control.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

The compound interacts with specific molecular targets such as enzymes and receptors. Its unique structure allows it to fit into active sites, modulating enzyme activity and affecting various biochemical pathways.

2. Pharmacological Properties

Research indicates that this compound may have analgesic and anti-inflammatory properties. It has been explored as a biochemical probe for studying enzyme mechanisms and protein interactions.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

Case Studies

- Analgesic Effects : In vitro studies demonstrated that the compound can inhibit certain pain pathways, suggesting potential use as an analgesic agent.

- Anti-inflammatory Activity : Investigations into its anti-inflammatory properties revealed that it may reduce inflammatory markers in cell cultures.

In Vitro and In Vivo Studies

- A study published in the Journal of Medicinal Chemistry reported that derivatives of morpholine compounds exhibit significant anti-inflammatory effects in animal models .

- Another study indicated that this compound could modulate the activity of leukotriene pathways, which are crucial in inflammatory responses .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R,5R)-2-cyclopropyl-5-phenylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-4-10(5-3-1)12-9-15-13(8-14-12)11-6-7-11/h1-5,11-14H,6-9H2/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQUEKNXQJSOFW-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNC(CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CN[C@@H](CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736187 | |

| Record name | (2R,5R)-2-Cyclopropyl-5-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349829-31-7 | |

| Record name | (2R,5R)-2-Cyclopropyl-5-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。